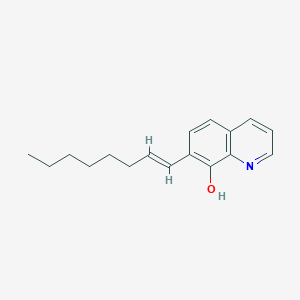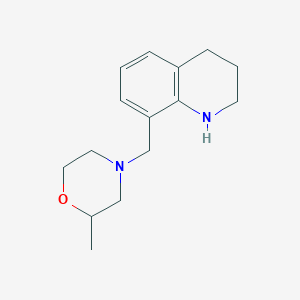
8-Sulfamoylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Sulfamoylquinoline-4-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a sulfamoyl group at the 8th position and a carboxamide group at the 4th position. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Sulfamoylquinoline-4-carboxamide typically involves the functionalization of the quinoline core. Common synthetic routes include:
Gould-Jacobs Reaction: This classical method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline core.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.
Pfitzinger Reaction: This reaction involves the condensation of isatins with various nucleophiles to form quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, often utilizing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Sulfamoylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or sulfonylated quinoline derivatives.
Scientific Research Applications
8-Sulfamoylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimalarial, anticancer, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Sulfamoylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism . The compound binds to the active site of the enzyme, disrupting its function and leading to reduced ATP production in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the sulfamoyl group but shares the quinoline core.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position instead of a sulfamoyl group.
Quinoline-8-sulfonamide: Similar structure but lacks the carboxamide group.
Uniqueness
8-Sulfamoylquinoline-4-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
856176-47-1 |
|---|---|
Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
8-sulfamoylquinoline-4-carboxamide |
InChI |
InChI=1S/C10H9N3O3S/c11-10(14)7-4-5-13-9-6(7)2-1-3-8(9)17(12,15)16/h1-5H,(H2,11,14)(H2,12,15,16) |
InChI Key |
GZVDWCYNBIRPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)

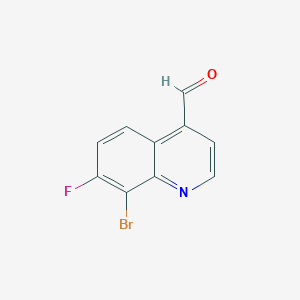
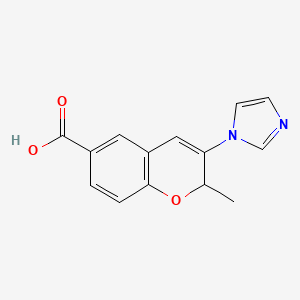
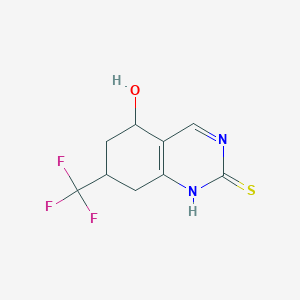
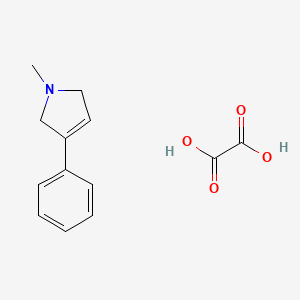
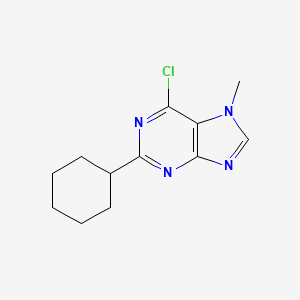


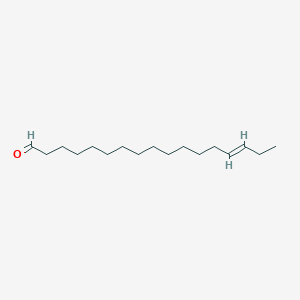

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)
